molecular formula C15H14O3 B14623880 9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one CAS No. 57167-93-8

9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one

Cat. No.: B14623880
CAS No.: 57167-93-8
M. Wt: 242.27 g/mol
InChI Key: JVTKHPZYLZZLJT-UHFFFAOYSA-N
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Description

9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one is a complex organic compound with a unique structure that includes a naphthopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one typically involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a 2H-chromene derivative. This reaction is often carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action

Properties

CAS No.

57167-93-8

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

9-hydroxy-3,3-dimethyl-2H-benzo[f]chromen-1-one

InChI

InChI=1S/C15H14O3/c1-15(2)8-12(17)14-11-7-10(16)5-3-9(11)4-6-13(14)18-15/h3-7,16H,8H2,1-2H3

InChI Key

JVTKHPZYLZZLJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC3=C2C=C(C=C3)O)C

Origin of Product

United States

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